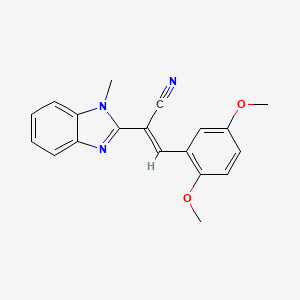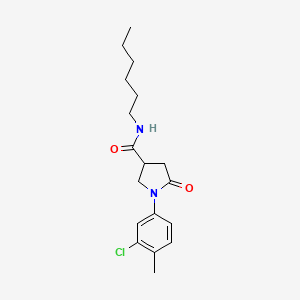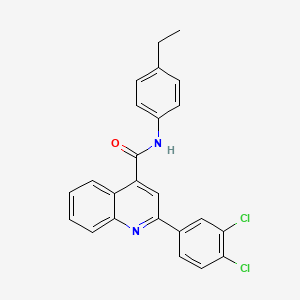![molecular formula C20H20ClN5O2S B11654462 N-{(Z)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide](/img/structure/B11654462.png)
N-{(Z)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(2-CHLOROPHENYL)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE is a complex organic compound that features a guanidine core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-CHLOROPHENYL)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE typically involves multi-step organic reactions. The starting materials might include 2-chlorophenylamine, 4,6-dimethylpyrimidine, and 4-methylbenzenesulfonyl chloride. The synthesis could involve:
Formation of Intermediate Compounds: Initial reactions to form intermediate compounds, such as the reaction of 2-chlorophenylamine with 4,6-dimethylpyrimidine.
Coupling Reactions: Coupling of intermediates with 4-methylbenzenesulfonyl chloride under controlled conditions.
Purification: Purification steps such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Substitution reactions might occur at the chlorophenyl group or the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigation as a potential drug candidate for various diseases.
Biochemical Research: Use as a probe or inhibitor in biochemical assays.
Industry
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Polymers: Incorporation into polymer structures for enhanced properties.
作用機序
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
N-(2-Chlorophenyl)guanidine: A simpler analog with similar core structure but fewer substituents.
N’-(4,6-Dimethylpyrimidin-2-yl)guanidine: Another analog with a different substitution pattern.
Uniqueness
(Z)-N-(2-CHLOROPHENYL)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE is unique due to its specific combination of functional groups, which may confer unique chemical and biological properties not found in simpler analogs.
特性
分子式 |
C20H20ClN5O2S |
|---|---|
分子量 |
429.9 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylphenyl)sulfonylguanidine |
InChI |
InChI=1S/C20H20ClN5O2S/c1-13-8-10-16(11-9-13)29(27,28)26-20(24-18-7-5-4-6-17(18)21)25-19-22-14(2)12-15(3)23-19/h4-12H,1-3H3,(H2,22,23,24,25,26) |
InChIキー |
ZEZBPBINNWCALZ-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/NC2=CC=CC=C2Cl)\NC3=NC(=CC(=N3)C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=CC=CC=C2Cl)NC3=NC(=CC(=N3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Amino-3-tert-butyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11654394.png)
![N-{1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-3-nitro-N-phenylbenzamide](/img/structure/B11654397.png)
![2-[4-(2,4-dichlorophenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11654402.png)
![Ethyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11654405.png)
![N-[4-(2-Phenoxyacetamido)phenyl]thiophene-2-carboxamide](/img/structure/B11654406.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-chloro-2-hydroxyphenyl)propanamide](/img/structure/B11654407.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetohydrazide](/img/structure/B11654408.png)
![6,8-dibromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11654423.png)

![1-(4-chlorophenyl)-2-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]ethanone](/img/structure/B11654427.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B11654431.png)

